molecular formula C10H11NO2 B1641755 6-Phenylmorpholin-3-one CAS No. 5493-95-8

6-Phenylmorpholin-3-one

Cat. No. B1641755
CAS RN: 5493-95-8
M. Wt: 177.2 g/mol
InChI Key: RTQVWPLQBMKYGK-UHFFFAOYSA-N
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Description

6-Phenylmorpholin-3-one is a synthetic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It belongs to the class of morpholine derivatives.


Molecular Structure Analysis

The InChI code for 6-Phenylmorpholin-3-one is 1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) .


Physical And Chemical Properties Analysis

6-Phenylmorpholin-3-one is a white to yellow solid . The storage temperature is +4°C .

Scientific Research Applications

Synthesis and Chemical Characterization

6-Phenylmorpholin-3-one and its derivatives have been extensively studied for their synthesis and chemical properties. McLaughlin et al. (2017) discussed the synthesis and analytical characterization of a related compound, 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog and one of the phenylmorpholines designed to explore treatment options in areas such as obesity and drug dependence (McLaughlin et al., 2017). Another study by Chinchilla et al. (2001) focused on the asymmetric synthesis of substituted prolines using chiral saturated alanine- and glycine-derived 6-isopropyl-5-phenylmorpholin-2-ones (Chinchilla et al., 2001).

Pharmaceutical and Medicinal Research

Several studies have explored the pharmaceutical applications of 6-Phenylmorpholin-3-one derivatives. For example, Wright and Brown (1977) investigated the inhibitory effects of 6-(Phenylhydrazino)uracils on Bacillus subtilis DNA polymerase III (Wright & Brown, 1977). Additionally, Clem et al. (2013) discussed targeting 6-phosphofructo-2-kinase (PFKFB3), a key regulator of glycolysis, as a therapeutic strategy against cancer, indicating potential applications of related compounds in oncology (Clem et al., 2013).

Bioorganic Chemistry and DNA Interactions

In the field of bioorganic chemistry, Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, which showed significant intercalation binding mode with SS-DNA (Farghaly et al., 2020).

Molecular Structure and Chemical Properties

Several studies have focused on the molecular structure and chemical properties of 6-Phenylmorpholin-3-one derivatives. For instance, Harwood and Lilley (1993) conducted research on the enantiocontrolled construction of bicyclic proline derivatives via one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids from (5 S)-phenylmorpholin-2-one (Harwood & Lilley, 1993).

Safety and Hazards

The safety information for 6-Phenylmorpholin-3-one includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVWPLQBMKYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylmorpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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